Methyl 3-mercaptopropionate
Overview
Description
Methyl 3-mercaptopropionate is an organic compound with the molecular formula C4H8O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Methyl 3-Mercaptopropionate (M3MP) is a versatile compound with several targets. It is used as a reagent in click chemistry , and it has been used in the colorimetric detection of mercury (II) in high-salinity solutions using gold nanoparticles . This suggests that one of its primary targets could be mercury ions in certain environments.
Mode of Action
The mode of action of M3MP is largely dependent on its application. In the context of mercury detection, M3MP, decorated on gold nanoparticles, likely interacts with mercury ions, leading to changes in the color of the solution . This color change can then be used to quantify the concentration of mercury in the solution.
Biochemical Pathways
Given its use in click chemistry, it’s plausible that it participates in thiol-ene reactions, which are a type of click reaction . These reactions are characterized by their efficiency and versatility, making them useful in a wide range of applications, from materials science to bioconjugation.
Result of Action
The result of M3MP’s action is highly context-dependent. In the case of mercury detection, the interaction of M3MP with mercury ions results in a color change, providing a visual indication of the presence of mercury . In the context of click chemistry, M3MP can enable the efficient formation of new chemical bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of M3MP. For instance, the efficiency of the colorimetric detection of mercury may be influenced by the salinity of the solution . Additionally, factors such as pH, temperature, and the presence of other chemical species could potentially affect the reactivity and stability of M3MP.
Biochemical Analysis
Biochemical Properties
Methyl 3-mercaptopropionate is involved in biochemical reactions, particularly in the modification of oxazolines using thiol-ene click modification . It also has implications for self-assembled monolayers (SAMs) .
Cellular Effects
It is known to be used in the colorimetric detection of mercury (II) in high-salinity solutions using gold nanoparticles .
Molecular Mechanism
It is known to be involved in thiol-ene click modifications
Temporal Effects in Laboratory Settings
It is known to be used in the colorimetric detection of mercury (II) in high-salinity solutions using gold nanoparticles .
Metabolic Pathways
This compound is involved in the demethylation pathway of dimethylsulfoniopropionate (DMSP) degradation . Demethylation of DMSP produces 3-methylmercaptopropionate (MMPA), which is further demethylated to produce this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional synthetic method for methyl 3-mercaptopropionate involves the esterification of 3-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions (65-70°C) for about 15 hours. After the reaction, the mixture is evaporated to remove methanol, followed by deacidification using deionized water. The final product is obtained through reduced pressure distillation .
Industrial Production Methods: In industrial settings, this compound can be produced using reactive distillation technology. This method involves mixing 3-mercaptopropionic acid and methanol, followed by pre-reaction in a fixed bed reactor filled with a catalyst. The crude product is then purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-mercaptopropionate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 3-mercaptopropionate can be compared with other similar compounds such as:
3-Mercaptopropionic Acid: Similar structure but lacks the ester group, making it more acidic.
Butyl 3-Mercaptopropionate: Similar structure but with a butyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl Thioglycolate: Contains a thiol group but has a different carbon backbone, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a thiol group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLDBDUBGAEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027509 | |
Record name | Methyl 3-mercaptopropionate | |
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Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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Record name | Methyl 3-mercaptopropionate | |
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CAS No. |
2935-90-2 | |
Record name | Methyl 3-mercaptopropionate | |
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Record name | Methyl 3-mercaptopropionate | |
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Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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Record name | Methyl 3-mercaptopropionate | |
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Record name | Methyl 3-mercaptopropionate | |
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Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl 3-mercaptopropionate?
A1: The molecular formula of this compound is C4H8O2S, and its molecular weight is 120.17 g/mol.
Q2: Are there any available spectroscopic data for this compound?
A2: Yes, spectroscopic data for MMP is available. Studies using microwave spectroscopy have characterized its conformational landscape, providing insights into its structure. [] Additionally, techniques like FTIR, NMR, and UV/Vis spectroscopy have been used to study MMP and its derivatives. [, , , ]
Q3: How does this compound perform under different solvent conditions?
A3: The performance of MMP can be influenced by the solvent environment. For instance, in the context of thiol-maleimide "click" reactions, the choice of solvent directly impacts the reaction mechanism and kinetics. [] Additionally, the efficiency of MMP as a chain transfer agent in polymerization reactions can vary depending on the solvent used. [, ]
Q4: What is known about the stability of this compound?
A4: MMP is known to readily oxidize to form its corresponding disulfide. [] Specific stability under various conditions would require further investigation depending on the application.
Q5: What role does this compound play in chain transfer reactions?
A5: MMP acts as an effective chain transfer agent in radical polymerizations. It regulates molecular weight and introduces desired functional groups at the chain ends. [, , , ]
Q6: Can you elaborate on the use of this compound in "click" chemistry?
A6: MMP participates in thiol-maleimide and thiol-ene "click" reactions, enabling the creation of functional materials and bioconjugates. These reactions offer high selectivity and efficiency under specific conditions. [, , ]
Q7: How has this compound been utilized in the synthesis of specific compounds?
A7: MMP plays a crucial role in synthesizing various compounds, including:
- Leukotriene antagonist SK&F 104353: It is used in a key step involving regioselective epoxide opening. [, ]
- α-dimethylbutyryl-S-methyl propionate: It reacts with 2,2-dimethylbutanoyl chloride to produce this compound, a valuable intermediate in organic synthesis. []
- Thio-functionalized polymers: It is used to introduce thiol functionalities into polymers, enabling further modifications and applications. [, , ]
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry plays a vital role in understanding MMP's behavior. Density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of reactions involving MMP, particularly in thiol-maleimide "click" chemistry. [] These calculations provide insights into the reaction pathways, transition states, and energy barriers, aiding in the prediction of reaction outcomes.
Q9: Can you provide specific examples of computational studies on this compound?
A9: Computational studies have been conducted to understand:
- Thiol-maleimide reaction mechanisms: Exploring the influence of different solvents, initiators, and thiols on the reaction pathways and kinetics. []
- Conformational analysis: Determining the most stable conformers of MMP using methods like microwave spectroscopy and density functional theory. [, ]
Q10: How do structural modifications of this compound affect its reactivity?
A10: Modifying the structure of MMP can significantly influence its reactivity. For example, replacing the methyl ester group with other functionalities like a carboxylic acid or a thiol can alter its electronic properties and steric hindrance, ultimately affecting its reactivity in chemical reactions. [, ]
Q11: Are there any specific examples of structure-activity relationship studies on this compound derivatives?
A11: Research on Ni(II)-porphyrins functionalized with azopyridine derivatives, where MMP served as a building block, highlights the impact of structural modifications on spin switching efficiency. The introduction of thiol, disulfide, and carboxylic acid groups, stemming from MMP, led to variations in coordination strength and switching behavior. []
Q12: What are some notable applications of this compound in different fields?
A12: MMP finds applications in diverse fields:
- Material science: Synthesis of functional polymers, including thiol-functionalized polymers and hyperbranched polyesters, with potential applications in drug delivery, coatings, and adhesives. [, , , ]
- Bioconjugation: Thiol-maleimide and thiol-ene "click" chemistry for biomolecule conjugation, enabling the creation of targeted drug delivery systems and biomaterials. [, ]
- Pharmaceutical research: Synthesis of drug candidates, including leukotriene antagonists, highlighting its importance in medicinal chemistry. [, ]
- Analytical chemistry: As a model compound for studying thiol-based reactions and for developing analytical methods for thiol detection. [, ]
Q13: Is there any research on the environmental impact of this compound?
A13: While specific information on the environmental impact of MMP is limited, research on related volatile sulfur compounds like dimethyl sulfide (DMS), which shares a structural similarity with MMP, suggests potential ecological implications. Studies on DMS production by marine microorganisms highlight its role in the global sulfur cycle and its impact on climate regulation. []
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